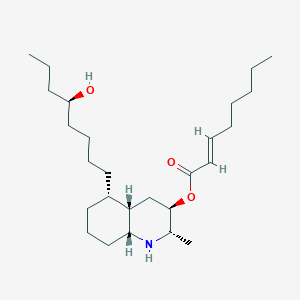
Egfr-IN-103
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-103 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a tyrosine kinase receptor involved in the regulation of cellular proliferation, differentiation, and survival. This compound has shown significant potential in the treatment of various cancers by targeting and inhibiting the activity of EGFR, thereby preventing the growth and spread of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-103 involves multiple steps, including the reaction of specific aniline derivatives with other chemical reagents under controlled conditions. One common synthetic route involves the Dimroth rearrangement, followed by deprotection and reductive amination steps . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as formaldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-103 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Formaldehyde: Used in reductive amination reactions.
Hydrogen peroxide: Used in oxidation reactions.
Sodium borohydride: Used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reductive amination of this compound with formaldehyde results in the formation of vandetanib, a known EGFR inhibitor .
Aplicaciones Científicas De Investigación
Egfr-IN-103 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of EGFR inhibitors.
Biology: Employed in research to understand the role of EGFR in cellular processes and its implications in cancer biology.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, particularly those with overexpressed or mutated EGFR.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms
Mecanismo De Acción
Egfr-IN-103 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the autophosphorylation of EGFR, which is a critical step in the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively hampers the growth and spread of cancer cells .
Comparación Con Compuestos Similares
Egfr-IN-103 is unique compared to other EGFR inhibitors due to its specific binding affinity and potency. Similar compounds include:
Erlotinib: A first-generation EGFR inhibitor with a different binding mechanism.
Gefitinib: Another first-generation inhibitor with a similar target but different pharmacokinetic properties.
Afatinib: A second-generation inhibitor that irreversibly binds to EGFR, HER2, and HER4 receptors.
Osimertinib: A third-generation inhibitor designed to overcome resistance mutations in EGFR
This compound stands out due to its high specificity and effectiveness in targeting EGFR, making it a promising candidate for further research and development in cancer therapy.
Propiedades
Fórmula molecular |
C28H24Cl2FN7O2S |
|---|---|
Peso molecular |
612.5 g/mol |
Nombre IUPAC |
2-[4,7-dichloro-6-(4-morpholin-4-ylphenyl)indazol-2-yl]-2-[(6R)-6-fluoro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C28H24Cl2FN7O2S/c29-21-12-19(16-1-3-18(4-2-16)36-6-8-40-9-7-36)23(30)24-20(21)14-38(35-24)26(27(39)34-28-32-5-10-41-28)25-22-11-17(31)13-37(22)15-33-25/h1-5,10,12,14-15,17,26H,6-9,11,13H2,(H,32,34,39)/t17-,26?/m1/s1 |
Clave InChI |
GETZDLDQXLFTNH-SIHBAMTISA-N |
SMILES isomérico |
C1COCCN1C2=CC=C(C=C2)C3=C(C4=NN(C=C4C(=C3)Cl)C(C5=C6C[C@H](CN6C=N5)F)C(=O)NC7=NC=CS7)Cl |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C3=C(C4=NN(C=C4C(=C3)Cl)C(C5=C6CC(CN6C=N5)F)C(=O)NC7=NC=CS7)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)


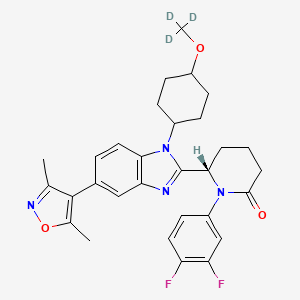

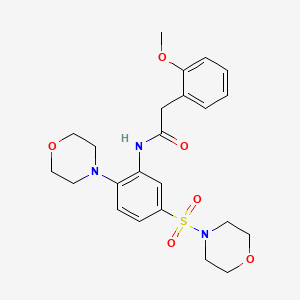

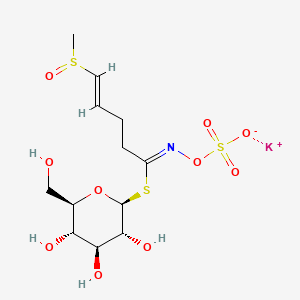
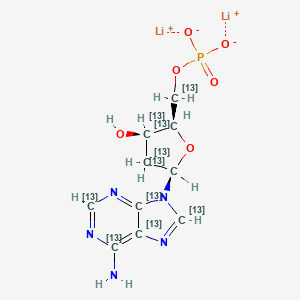

![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)

